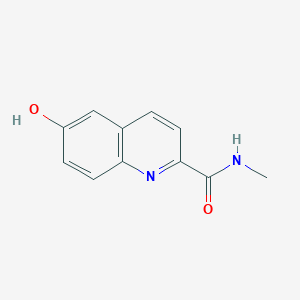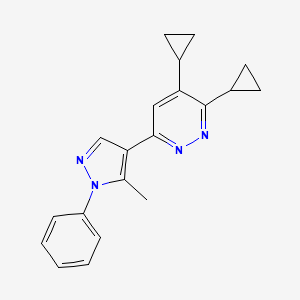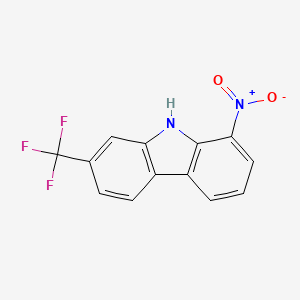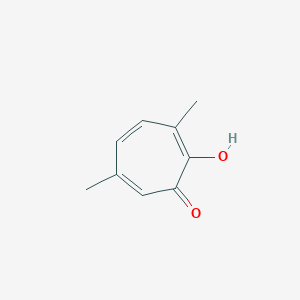
6-Hydroxy-N-methylquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-N-methylquinoline-2-carboxamide is a chemical compound with the molecular formula C11H10N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-N-methylquinoline-2-carboxamide typically involves the functionalization of the quinoline scaffold. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions to form the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxy-N-methylquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-2,6-dione derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and bases like sodium hydroxide (NaOH).
Major Products:
Oxidation Products: Quinoline-2,6-dione derivatives.
Reduction Products: Hydroxyquinoline derivatives.
Substitution Products: Various alkylated or acylated quinoline derivatives.
Applications De Recherche Scientifique
6-Hydroxy-N-methylquinoline-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-N-methylquinoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and carboxamide groups play crucial roles in forming hydrogen bonds and other interactions with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, known for its wide range of biological activities.
2-Hydroxyquinoline: Similar in structure but lacks the N-methyl and carboxamide groups.
4-Hydroxyquinoline: Another hydroxylated quinoline derivative with distinct properties.
Uniqueness: 6-Hydroxy-N-methylquinoline-2-carboxamide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of both hydroxyl and carboxamide groups allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and other fields.
Propriétés
Numéro CAS |
918946-03-9 |
|---|---|
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
6-hydroxy-N-methylquinoline-2-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-12-11(15)10-4-2-7-6-8(14)3-5-9(7)13-10/h2-6,14H,1H3,(H,12,15) |
Clé InChI |
YEGZCNHSDHFZDD-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NC2=C(C=C1)C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)

![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)

![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)

![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)
